molecular formula C17H15NO B148730 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole CAS No. 861033-77-4

2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole

Cat. No.: B148730
CAS No.: 861033-77-4
M. Wt: 249.31 g/mol
InChI Key: GCIKVDVHAZNBET-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole core substituted with a 4-methoxyphenyl group at position 2 and a phenyl group at position 2. The methoxy (-OCH₃) group is an electron-donating substituent that enhances π-electron delocalization, influencing photophysical properties such as fluorescence and absorption spectra.

Properties

CAS No.

861033-77-4

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole

InChI

InChI=1S/C17H15NO/c1-19-16-9-7-14(8-10-16)17-11-15(12-18-17)13-5-3-2-4-6-13/h2-12,18H,1H3

InChI Key

GCIKVDVHAZNBET-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Key Properties Reference ID
2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole 4-Methoxyphenyl (2), Phenyl (4) Enhanced fluorescence; λem = 480–495 nm; high Stokes shift
5d (Quinazoline derivative) 4-Fluorophenyl (4), 4-Methoxyphenyl (2) Highest emission intensity; λem redshift; Stokes shift = ~130 nm
5g (Quinazoline derivative) 4-Methoxyphenyl (2,4) Lower emission intensity vs. 5d; moderate Stokes shift
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-propyl-1H-pyrrole 4-Bromophenyl (1), 4-Methoxyphenyl (2), Propyl (5) Solid yield = 74.1%; potential electronic modulation via bromine substituent
Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate Bromophenyl (5), Methyl (4), Ethyl ester (2) Structural diversity for solubility studies; no fluorescence data reported
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in this compound enhances fluorescence intensity compared to analogues with electron-withdrawing groups (e.g., 4-fluorophenyl in 5a–c), which exhibit reduced emission and peak broadening .
  • Substituent Position : Compound 5g, bearing 4-methoxyphenyl groups at both 2- and 4-positions, shows lower emission than 5d (2-methoxyphenyl, 4-fluorophenyl). This highlights the importance of balancing resonance-donating and electron-withdrawing effects for optimizing photophysical properties .
  • Halogen Substitution : Bromine substituents (e.g., in ) may alter electronic properties and reactivity, though specific data on fluorescence or biological activity are lacking.

Photophysical Properties

Table 2: Fluorescence and Absorption Data
Compound λem (nm) Stokes Shift (nm) Quantum Yield (Φ) Key Structural Feature
This compound 480–495 Large (~130) Not reported 2-Methoxy, 4-phenyl
5d 495 ~130 High 2-Methoxy, 4-fluorophenyl
5g 490 ~120 Moderate 2,4-Dimethoxy
5a (4-Fluorophenyl) 480 ~110 Low 4-Fluorophenyl
  • Emission Intensity : The target compound’s emission is comparable to quinazoline derivatives (e.g., 5d) but lacks direct quantitative Φ values in the literature.
  • Stokes Shifts : Large Stokes shifts (~130 nm) in these compounds indicate significant structural reorganization post-excitation, attributed to polarizable π-conjugated frameworks .

Preparation Methods

Suzuki-Miyaura Coupling for Regioselective Arylation

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a cornerstone for introducing aryl groups to the pyrrole ring. In a representative procedure, a brominated pyrrole intermediate (e.g., 4-bromo-1H-pyrrole-2-carboxylate) undergoes sequential coupling with arylboronic acids. For instance, search result demonstrates that treatment of 4-bromo-N-(benzenesulfonyl)pyrrole with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethyl ether (DME)/water at 85°C selectively installs the 4-methoxyphenyl group at the 2-position (52% yield). Subsequent coupling with phenylboronic acid at the 4-position completes the synthesis, though challenges in one-pot sequential reactions necessitate stepwise isolation.

Stille Coupling for Electron-Deficient Substrates

Stille coupling, utilizing organostannanes, proves advantageous for electron-deficient pyrrole systems. Search result illustrates the use of methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate with tetraphenyltin under Pd(II) catalysis, yielding 2,4-diarylpyrroles in 68% efficiency. While this method circumvents boronic acid instability, stoichiometric tin waste limits its industrial applicability.

Cyclocondensation Approaches

Paal-Knorr Synthesis via 1,4-Dicarbonyl Intermediates

The Paal-Knorr reaction remains a classical route, involving cyclization of 1,4-diketones with ammonium acetate. Search result details the synthesis of 4-oxo-4-phenylbutanal from 4-hydroxy-1-phenylbutan-1-one using pyridinium chlorochromate (PCC), followed by condensation with N-(4-methoxyphenyl)aldimine in DMSO catalyzed by L-proline. This method achieves moderate yields (45–60%) but requires stringent control over oxidation states to prevent over-oxidation of the aldehyde intermediate.

Hantzsch Pyrrole Synthesis

The Hantzsch method, employing β-keto esters and α-aminoketones, offers an alternative pathway. Search result reports the use of 4-(4-methoxyphenyl)-3-oxobutanal and phenylacetonitrile in the presence of ammonium acetate, generating the pyrrole nucleus via a tandem Knorr-type cyclization. While this approach avoids transition metals, competing side reactions reduce yields to 30–40%.

Organocatalytic and Tandem Methodologies

Proline-Catalyzed Asymmetric Synthesis

L-Proline catalyzes the asymmetric assembly of pyrroles from aldehydes and ketones. Search result highlights a three-component reaction between 4-oxo-4-phenylbutanal, 4-methoxybenzaldehyde, and ammonium acetate in DMSO, yielding the target compound with 65% enantiomeric excess (ee). Though promising for chiral applications, scalability issues persist due to prolonged reaction times (72 h).

Oxidative Dehydrogenation for Aromatization

Dehydrogenation of pyrrolidine intermediates using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) finalizes the aromatic structure. Search result achieves 93% conversion of 5-(4-chlorophenyl)-3-(3-nitrophenyl)-pyrrolidine to the corresponding pyrrole, underscoring DDQ’s utility in late-stage aromatization.

Functionalization of Preformed Pyrrole Cores

Directed Ortho-Metalation for C-H Activation

Directed metalation using N-directed groups (e.g., sulfonyl) enables regioselective C-H arylation. Search result employs N-benzenesulfonyl protection to direct palladium-catalyzed coupling at the 4-position, followed by deprotection with TBAF to yield the free NH-pyrrole.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalabilityKey Limitations
Suzuki-Miyaura52–69HighModerateRequires brominated precursors
Paal-Knorr45–60ModerateHighOver-oxidation risks
Hantzsch30–40LowLowCompeting side reactions
Organocatalytic50–65VariableLowLong reaction times

Experimental Case Studies

Protocol A: Sequential Suzuki Coupling

  • Step 1 : 4-Bromo-1-(benzenesulfonyl)pyrrole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (6.6 equiv) in DME/H₂O (3:1) at 85°C for 24 h.

  • Step 2 : Intermediate (1.0 equiv), phenylboronic acid (2.0 equiv), Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (6.6 equiv) in DME/H₂O at 85°C for 24 h.

  • Deprotection : TBAF (3.0 equiv) in THF, 25°C, 2 h.
    Yield : 63% over three steps.

Protocol B: Proline-Catalyzed Cyclization

  • Reactants : 4-Oxo-4-phenylbutanal (1.0 equiv), 4-methoxybenzaldehyde (1.1 equiv), L-proline (20 mol%), ammonium acetate (2.0 equiv) in DMSO, 25°C, 72 h.

  • Workup : Column chromatography (ethyl acetate/hexane 1:4).
    Yield : 58% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole
Reactant of Route 2
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2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole

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